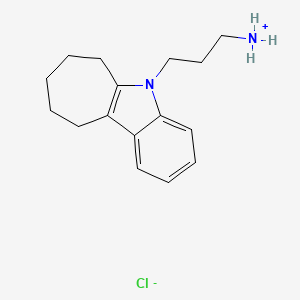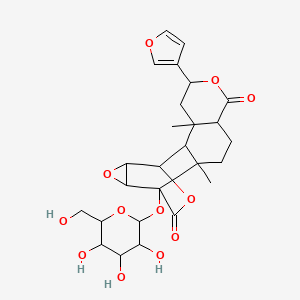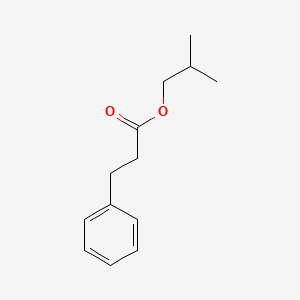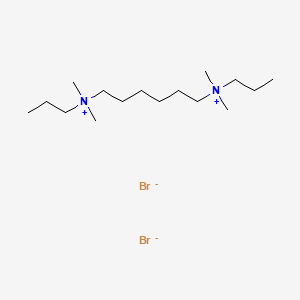
Ammonium, hexamethylenebis(dimethylpropyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, hexamethylenebis(dimethylpropyl-, dibromide) is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used in various scientific research applications due to its ability to disrupt microbial cell membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, hexamethylenebis(dimethylpropyl-, dibromide) typically involves the reaction of hexamethylene diamine with dimethylpropylamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired dibromide compound.
Industrial Production Methods
Industrial production of this compound) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, hexamethylenebis(dimethylpropyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dibromide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ammonium, hexamethylenebis(dimethylpropyl-, dibromide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving microbial inhibition and cell membrane disruption.
Medicine: Investigated for its potential use in antimicrobial therapies and disinfectants.
Industry: Utilized in the formulation of antimicrobial coatings and materials.
Mecanismo De Acción
The compound exerts its effects by targeting microbial cell membranes. The quaternary ammonium groups interact with the lipid bilayer of the cell membrane, leading to disruption and eventual cell lysis. This mechanism makes it effective against a wide range of microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
- Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide
- Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]chloride
Uniqueness
Ammonium, hexamethylenebis(dimethylpropyl-, dibromide) is unique due to its specific dibromide groups, which enhance its antimicrobial properties compared to similar compounds with different halide groups.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Propiedades
Número CAS |
13112-74-8 |
|---|---|
Fórmula molecular |
C16H38Br2N2 |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
6-[dimethyl(propyl)azaniumyl]hexyl-dimethyl-propylazanium;dibromide |
InChI |
InChI=1S/C16H38N2.2BrH/c1-7-13-17(3,4)15-11-9-10-12-16-18(5,6)14-8-2;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
OLLBEGXDOGBAJE-UHFFFAOYSA-L |
SMILES canónico |
CCC[N+](C)(C)CCCCCC[N+](C)(C)CCC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


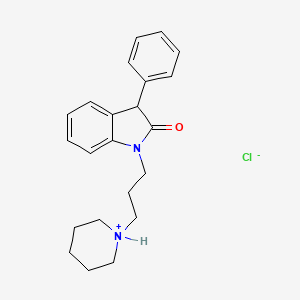

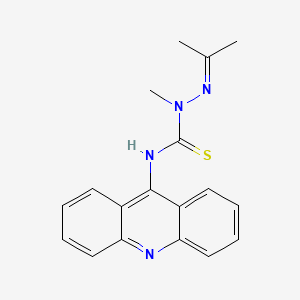

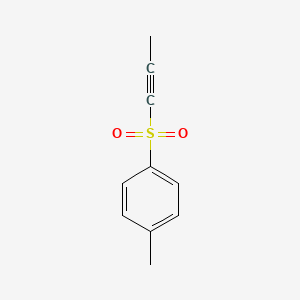

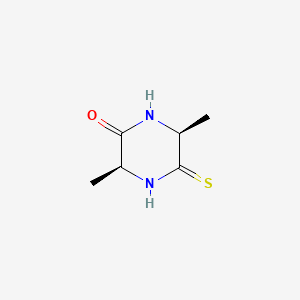
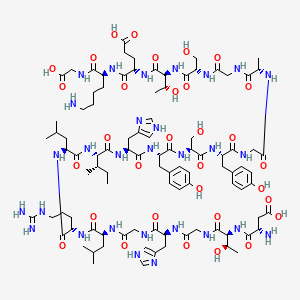
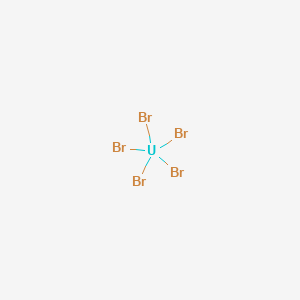
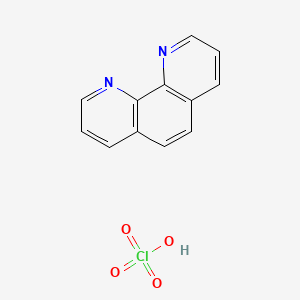
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
